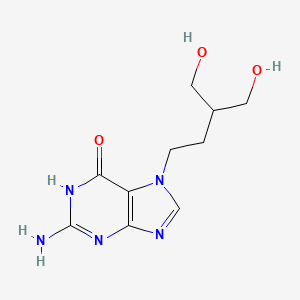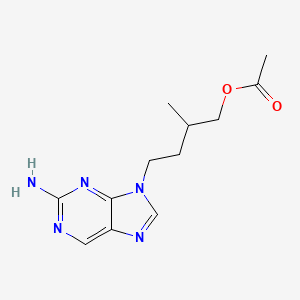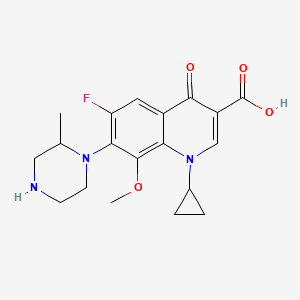
Clarithromycin Impurity G (Mixture of Z and E Isomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin, a widely used antibiotic for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers. The compound is a mixture of two isomers, Z and E, which differ in the spatial arrangement of their atoms around a double bond.
作用機序
Target of Action
It is known to be an impurity of clarithromycin , which is an antibiotic widely employed in treating various bacterial infections . Therefore, it can be inferred that the targets might be similar to those of Clarithromycin, which primarily targets bacterial ribosomes, inhibiting protein synthesis.
Mode of Action
Clarithromycin works by binding to the 50S subunit of the bacterial ribosome, inhibiting bacterial protein synthesis .
Biochemical Pathways
Clarithromycin is known to inhibit bacterial protein synthesis, which can affect a wide range of biochemical pathways in bacteria, leading to their death .
Result of Action
Clarithromycin is known to inhibit bacterial protein synthesis, leading to the death of bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Clarithromycin Impurity G involves the synthesis of Clarithromycin, followed by the isolation of the impurity. The synthetic route typically includes the following steps:
Synthesis of Clarithromycin: This involves the methylation of Erythromycin A to produce Clarithromycin.
Isolation of Impurity G: The impurity is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Clarithromycin Impurity G follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis of Clarithromycin, followed by the isolation and purification of the impurity using advanced chromatographic methods.
化学反応の分析
Types of Reactions
Clarithromycin Impurity G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
Clarithromycin Impurity G has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Clarithromycin.
Biology: The compound is studied for its biological activity and potential effects on bacterial cells.
Medicine: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the impurity in relation to Clarithromycin.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
類似化合物との比較
Similar Compounds
Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.
Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.
Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.
Uniqueness
Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.
特性
CAS番号 |
107216-09-1 |
|---|---|
分子式 |
C39H72N2O13 |
分子量 |
777.01 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)









![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

